molecular formula C6H14N2O2S B13565643 [(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine

[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine

Katalognummer: B13565643
Molekulargewicht: 178.26 g/mol
InChI-Schlüssel: LQERHHJDFKVWEH-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine is a chemical compound with the molecular formula C6H14N2O2S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine typically involves the reaction of pyrrolidine derivatives with methanesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the sulfonyl chloride, resulting in the formation of the methanesulfonyl group attached to the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or other reduced forms.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to substitute the methanesulfonyl group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced forms.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the modification of these targets, potentially altering their function and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine can be compared with other pyrrolidine derivatives and sulfonyl-containing compounds:

    Pyrrolidine Derivatives: Compounds like pyrrolidine, N-methylpyrrolidine, and N-benzylpyrrolidine share the pyrrolidine core but differ in their substituents, leading to different chemical and biological properties.

    Sulfonyl-Containing Compounds: Compounds such as methanesulfonamide and methanesulfonic acid have similar sulfonyl groups but differ in their overall structure and reactivity.

The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the methanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity.

Eigenschaften

Molekularformel

C6H14N2O2S

Molekulargewicht

178.26 g/mol

IUPAC-Name

[(3R)-1-methylsulfonylpyrrolidin-3-yl]methanamine

InChI

InChI=1S/C6H14N2O2S/c1-11(9,10)8-3-2-6(4-7)5-8/h6H,2-5,7H2,1H3/t6-/m1/s1

InChI-Schlüssel

LQERHHJDFKVWEH-ZCFIWIBFSA-N

Isomerische SMILES

CS(=O)(=O)N1CC[C@@H](C1)CN

Kanonische SMILES

CS(=O)(=O)N1CCC(C1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.